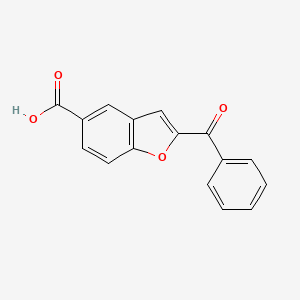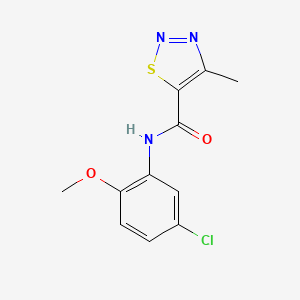![molecular formula C23H25N5O3 B2541786 2,3-ジメトキシ-N-[6-(4-フェニルピペラジン-1-イル)ピリミジン-4-イル]ベンザミド CAS No. 1396843-31-4](/img/structure/B2541786.png)
2,3-ジメトキシ-N-[6-(4-フェニルピペラジン-1-イル)ピリミジン-4-イル]ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.485. The purity is usually 95%.
BenchChem offers high-quality 2,3-dimethoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dimethoxy-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化特性
ベンザミドを含むアミドは、その抗酸化活性について研究されてきました。インビトロ試験では、合成されたベンザミド化合物のいくつかが、有効な全抗酸化活性、フリーラジカルスカベンジング活性、および金属キレート活性を示すことが示されています。 これらの特性は、酸化ストレスに対抗し、細胞損傷を防ぐ上で重要です .
抗菌活性
研究者は、この化合物の抗菌の可能性を調査してきました。インビトロ研究では、グラム陽性菌とグラム陰性菌の両方に対するその阻害効果を評価しました。その有効性を評価するために、コントロール薬との比較が行われました。 その抗菌特性を理解することで、新しい抗菌薬の開発に貢献できます .
創薬
ベンザミドを含むアミド誘導体は、創薬において役割を果たします。その多様な化学構造により、それらは新しい医薬品を開発するための貴重な候補となっています。研究者は、それらの抗腫瘍剤、抗菌剤、抗真菌剤、および抗炎症剤としての可能性を探っています。 この化合物の生物学的標的との相互作用を調査することは、創薬にとって不可欠です .
産業用途
アミドは、医学以外でも用途があります。プラスチック、ゴム、紙、農業などの産業は、アミド化合物を利用しています。ベンザミド、特に私たちが関心を持っている化合物は、これらの分野に貢献しています。 その構造的多様性により、さまざまな産業プロセスで役立ちます .
天然物化学
アミドは、タンパク質や合成中間体などのさまざまな分子に自然に存在します。天然物や生物学的システムにおけるその役割を理解することは不可欠です。 研究者は、生化学およびバイオテクノロジーにおけるそれらの相互作用、反応性、および潜在的な応用を探求しています .
構造的ビルディングブロック
ベンザミドは、より複雑な分子のビルディングブロックとして役立ちます。その官能基により、修飾が可能になり、さまざまな化合物の合成につながります。 研究者は、それらを特定の特性を持つ新しい化学物質を設計するための出発物質として使用できます .
要約すると、2,3-ジメトキシ-N-[6-(4-フェニルピペラジン-1-イル)ピリミジン-4-イル]ベンザミドは、抗酸化研究、抗菌研究、創薬、および産業用途において有望です。 その多面的な性質は、さまざまな科学分野におけるさらなる探求を促しています . もっと情報が欲しい場合や、追加の質問がある場合は、お気軽にご連絡ください!😊
作用機序
Target of Action
The primary target of the compound 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition .
Mode of Action
2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can enhance cognitive function .
Biochemical Pathways
The action of 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide affects the cholinergic pathway . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of signals in the brain, particularly those related to memory and cognition .
Result of Action
The inhibition of AChE by 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide leads to an increase in the concentration of acetylcholine in the brain . This can result in enhanced cognitive function, making it a potential treatment for conditions like Alzheimer’s disease, which are characterized by cognitive decline .
将来の方向性
生化学分析
Biochemical Properties
The compound interacts with acetylcholinesterase (AChE), a key enzyme in the nervous system. It has been found to exhibit inhibitory activity against AChE, indicating its potential role in biochemical reactions . The compound’s interaction with AChE could influence the hydrolysis of acetylcholine, a critical neurotransmitter, thereby modulating neurological functions .
Cellular Effects
The effects of 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide on cells are primarily related to its interaction with AChE. By inhibiting AChE, the compound could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interaction with AChE. It acts as a mixed-type inhibitor of AChE, exhibiting both competitive and non-competitive inhibition . This means it can bind to both the active site of the enzyme and other sites, thereby reducing the enzyme’s activity .
Metabolic Pathways
The specific metabolic pathways that 2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide is involved in are not yet fully understood. Its interaction with AChE suggests it may play a role in the cholinergic system .
特性
IUPAC Name |
2,3-dimethoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-30-19-10-6-9-18(22(19)31-2)23(29)26-20-15-21(25-16-24-20)28-13-11-27(12-14-28)17-7-4-3-5-8-17/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOLFCVBNWAOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
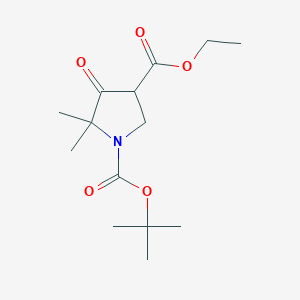

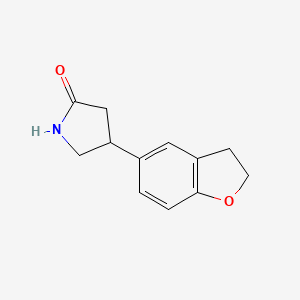

![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)
![N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541712.png)

![1-[3-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541714.png)

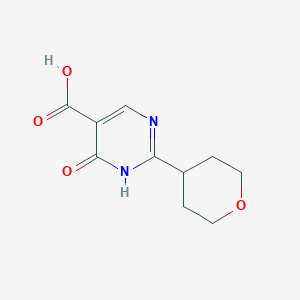
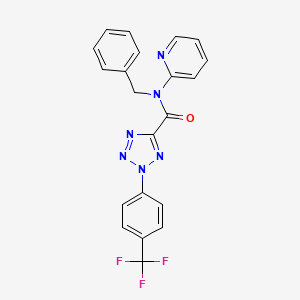
![Methyl 2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2541721.png)
